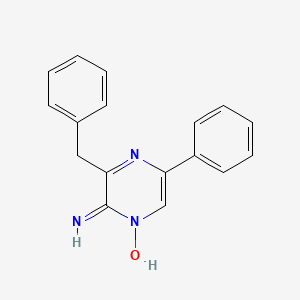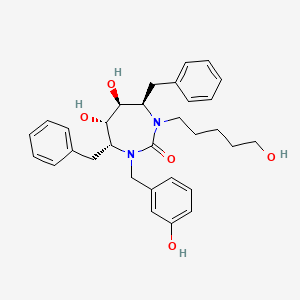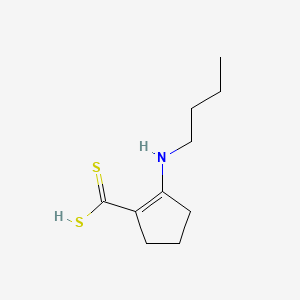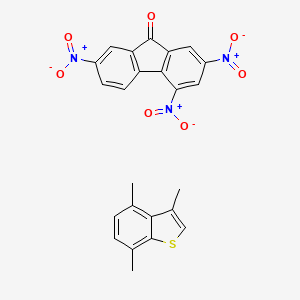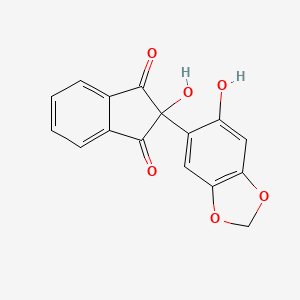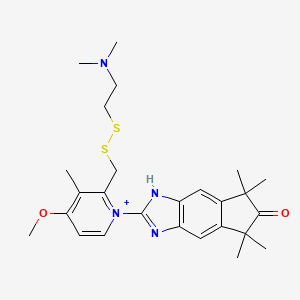
(1,2'-Binaphthalene)-6',7-diacetic acid, 1',4'-dihydro-2,3',4,5,8'-pentahydroxy-1',4'-dioxo-6,7'-bis(1-oxooctyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2'-ビナフチル)-6',7-ジアセテート酸, 1',4'-ジヒドロ-2,3',4,5,8'-ペンタヒドロキシ-1',4'-ジオキソ-6,7'-ビス(1-オキソオクチル)-は、ビナフチルコアを持つ複雑な有機化合物です。この化合物は、複数のヒドロキシル基、ジアセテート酸部分、およびオキソオクチル置換基を特徴としています。
準備方法
合成経路と反応条件
(1,2'-ビナフチル)-6',7-ジアセテート酸, 1',4'-ジヒドロ-2,3',4,5,8'-ペンタヒドロキシ-1',4'-ジオキソ-6,7'-ビス(1-オキソオクチル)-の合成は、通常、多段階の有機合成を伴います。重要なステップには、以下が含まれる場合があります。
ビナフチルコアの形成: スズキカップリングやスチールカップリングなどのカップリング反応によって達成できます。
ヒドロキシル基の導入: 四酸化オスミウムや過酸化水素などの試薬を使用したヒドロキシル化反応。
ジアセテート酸部分の付加: これは、エステル化またはアミド化反応によって行うことができます。
オキソオクチル基の付加: このステップには、フリーデル・クラフツアシル化または他のカルボニル化反応が関与する場合があります。
工業生産方法
このような複雑な化合物の工業生産は、収率と純度を最大化するために、反応条件の最適化を必要とする場合が多いです。これには、反応を促進するために、触媒、制御された温度、特定の溶媒の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、キノンまたは他の酸化された誘導体を形成する可能性があります。
還元: 還元反応はカルボニル基を標的にし、それらをアルコールまたは他の還元された形態に変換することができます。
置換: この化合物は、特に芳香環で、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、四酸化オスミウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の構成要素として、または配位化学におけるリガンドとして使用できます。
生物学
生物学的研究では、この化合物の誘導体は、抗酸化または抗菌特性など、潜在的な生物活性について研究されています。
医学
潜在的な医学的用途には、特に化合物が生物活性を示す場合、新しい薬物または治療薬の開発が含まれます。
産業
産業では、このような化合物は、高度な材料、染料の合成に使用したり、他の化学物質の製造における中間体として使用したりできます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, such as antioxidant or antimicrobial properties.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.
Industry
In industry, such compounds can be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other chemicals.
作用機序
(1,2'-ビナフチル)-6',7-ジアセテート酸, 1',4'-ジヒドロ-2,3',4,5,8'-ペンタヒドロキシ-1',4'-ジオキソ-6,7'-ビス(1-オキソオクチル)-の作用機序は、分子標的との特定の相互作用に依存します。これらには、以下が含まれる場合があります。
酵素阻害: この化合物は、活性部位に結合することで特定の酵素を阻害する可能性があります。
受容体結合: 細胞受容体と相互作用し、シグナル伝達経路を調節する可能性があります。
抗酸化活性: ヒドロキシル基は、フリーラジカルを中和する抗酸化特性を付与する可能性があります。
類似の化合物との比較
類似の化合物
ビナフトール誘導体: 1,1'-ビ-2-ナフトール(BINOL)などの化合物は、類似のビナフチルコアを共有しています。
ポリヒドロキシアロマー: カテコールなど、芳香環に複数のヒドロキシル基を持つ化合物。
ジアセテート酸誘導体: 特定の医薬品など、ジアセテート酸部分を持つ化合物。
独自性
(1,2'-ビナフチル)-6',7-ジアセテート酸, 1',4'-ジヒドロ-2,3',4,5,8'-ペンタヒドロキシ-1',4'-ジオキソ-6,7'-ビス(1-オキソオクチル)-の独自性は、官能基と構造的特徴の特定の組み合わせにあり、これにより、独自の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
Binaphthol Derivatives: Compounds like 1,1’-bi-2-naphthol (BINOL) share a similar binaphthalene core.
Polyhydroxy Aromatics: Compounds with multiple hydroxyl groups on aromatic rings, such as catechols.
Diacetic Acid Derivatives: Compounds with diacetic acid moieties, such as certain pharmaceuticals.
Uniqueness
The uniqueness of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
特性
CAS番号 |
877243-10-2 |
|---|---|
分子式 |
C40H44O13 |
分子量 |
732.8 g/mol |
IUPAC名 |
2-[8-[6-(carboxymethyl)-1,8-dihydroxy-7-octanoyl-3,4-dioxonaphthalen-2-yl]-4,5,7-trihydroxy-3-octanoylnaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C40H44O13/c1-3-5-7-9-11-13-24(41)30-20(17-28(45)46)15-22-32(26(43)19-27(44)33(22)37(30)50)35-39(52)34-23(36(49)40(35)53)16-21(18-29(47)48)31(38(34)51)25(42)14-12-10-8-6-4-2/h15-16,19,43-44,50-52H,3-14,17-18H2,1-2H3,(H,45,46)(H,47,48) |
InChIキー |
CUGAIJMZIXCBAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=C(C=C2O)O)C3=C(C4=C(C=C(C(=C4O)C(=O)CCCCCCC)CC(=O)O)C(=O)C3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
